molecular formula C39H55NO10 B1683770 Tas-108 CAS No. 229634-98-4

Tas-108

Cat. No.: B1683770
CAS No.: 229634-98-4
M. Wt: 697.9 g/mol
InChI Key: VOHOCSJONOJOSD-SCIDSJFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAS-108 involves multiple steps, including the conjugation of the 3-hydroxyl group, steroid ring hydroxylation, and N-oxidation . The compound is metabolized to deethylated-TAS-108 mainly by CYP3A4 in the human liver . The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not widely published. it is known that the compound is orally administered and distributed in tumor tissue at significantly higher concentrations than in serum .

Chemical Reactions Analysis

Types of Reactions

TAS-108 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

TAS-108 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

TAS-108 is compared with other antiestrogenic agents such as tamoxifen, raloxifene, and fulvestrant . The key differences include:

Similar compounds include:

Biological Activity

TAS-108 is a novel steroidal antiestrogen compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and pharmacokinetics based on diverse research findings.

This compound exhibits a strong binding affinity to estrogen receptors (ER), which is crucial for its role as an antiestrogen. Unlike traditional antiestrogens like tamoxifen, this compound operates through unique molecular mechanisms that allow it to exhibit both antagonistic and agonistic properties in different tissues:

  • Antagonistic Activity : In breast cancer cells, this compound effectively inhibits estrogen-mediated proliferation, particularly in tamoxifen-resistant cell lines .
  • Agonistic Activity : The compound shows tissue-selective agonist activity in the bone and cardiovascular systems, potentially mitigating the risk of osteoporosis and cardiovascular issues commonly associated with other antiestrogens .

Preclinical Studies

Preclinical investigations have demonstrated that this compound possesses significant antitumor activity against various breast cancer cell lines. Notably, it has shown effectiveness against tamoxifen-resistant strains, suggesting its potential as a second-line therapy for patients who do not respond to conventional treatments .

Phase I Clinical Trials

A phase I study assessed the safety, tolerability, and pharmacokinetics of this compound in postmenopausal women with advanced breast cancer. Key findings include:

  • Dosage and Administration : Patients received escalating doses from 40 mg to 160 mg daily. The drug was well tolerated across all dosage levels with no maximum tolerated dose identified .
  • Adverse Effects : Common side effects included hot flashes, headache, nausea, and vomiting; however, these were generally mild (grade 1-2) and resolved without intervention .
  • Pharmacokinetics : this compound exhibited linear pharmacokinetics with a mean terminal half-life ranging from 8.0 to 10.7 hours. The maximum concentration (C_max) varied significantly with dosage, indicating dose-proportional absorption .

Safety Profile

The safety profile of this compound has been a focal point in clinical evaluations. In trials involving postmenopausal women:

  • Adverse events were predominantly mild and transient.
  • No significant changes in endometrial thickness were observed during transvaginal ultrasounds, indicating a lower risk of endometrial complications compared to other antiestrogens like tamoxifen .

Ongoing Research and Future Directions

Current research includes ongoing phase II studies to further evaluate the efficacy of this compound in larger populations. The promising results from earlier trials have led to plans for phase III studies aimed at confirming its effectiveness as a treatment option for breast cancer patients .

Data Summary Table

Study TypePopulationDosage Range (mg/day)Key Findings
Preclinical StudyBreast Cancer Cell LinesN/AAntitumor activity against tamoxifen-resistant lines
Phase I TrialPostmenopausal Women40 - 160Well tolerated; no maximum tolerated dose; mild side effects
Pharmacokinetic StudyAdvanced Breast Cancer Patients40 - 160Linear pharmacokinetics; C_max varied with dosage

Case Studies

Several case studies have illustrated the clinical application of this compound:

  • Case Study A : A patient with metastatic breast cancer resistant to tamoxifen showed stable disease after receiving this compound for several cycles.
  • Case Study B : In another instance, a patient experienced significant relief from symptoms associated with hormone receptor-positive breast cancer while maintaining quality of life during treatment with this compound.

Properties

IUPAC Name

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHOCSJONOJOSD-SCIDSJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177512
Record name TS 108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108.
Record name TAS-108
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

229634-98-4, 229634-97-3
Record name TAS 108
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229634-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TS 108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229634984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-108
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TS 108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAS-108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B29N23K7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tas-108
Reactant of Route 2
Tas-108
Reactant of Route 3
Tas-108
Reactant of Route 4
Tas-108
Reactant of Route 5
Tas-108
Reactant of Route 6
Tas-108

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.